5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione
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Overview
Description
5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic compound that features a piperazine moiety and a triazatetracyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione involves multiple steps, including the formation of the piperazine ring and the triazatetracyclo structure. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps would include the preparation of intermediates, followed by cyclization and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylphenyl)piperazine
- 4-[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl-2H-phthalazin-1-one
Uniqueness
5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is unique due to its complex triazatetracyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C24H29N3O4S |
Molecular Weight | 429.57 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
This compound features a tetracyclic structure with multiple nitrogen atoms and a thione functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as phospholipases and kinases, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains and fungi. The specific compound may exhibit similar effects due to its structural similarities.
Anticancer Potential
Compounds with tetracyclic structures have been investigated for their anticancer properties. A recent study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The unique structural features of this compound could enhance its efficacy against cancer cells.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Research on related compounds has shown potential antidepressant and anxiolytic activities by modulating serotonin receptors . Further studies are needed to elucidate the specific effects of this compound on neurotransmitter systems.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth at low concentrations. This suggests that the compound may have therapeutic potential in treating bacterial infections .
Study 2: Anticancer Activity in vitro
In vitro studies on cancer cell lines demonstrated that compounds similar to the one induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins . This finding supports the hypothesis that the compound could be further explored for anticancer applications.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5OS/c1-17-6-5-9-23(18(17)2)30-12-14-31(15-13-30)26(33)19-10-11-20-22(16-19)29-27(34)32-24-8-4-3-7-21(24)28-25(20)32/h3-11,16H,12-15H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUPQGJARQUNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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